molecular formula C12H8Cl2O B1202904 2',5'-Dichloro-2-hydroxybiphenyl CAS No. 53905-30-9

2',5'-Dichloro-2-hydroxybiphenyl

Cat. No. B1202904
CAS RN: 53905-30-9
M. Wt: 239.09 g/mol
InChI Key: LKDWVOYFEVHMEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as 2,3-Dichloro-3',4'-dihydroxybiphenyl, involves processes that potentially share similarities with the synthesis of 2',5'-Dichloro-2-hydroxybiphenyl. These processes highlight the role of intramolecular and intermolecular interactions in shaping the synthesis outcomes of chlorinated biphenyl compounds (Dhakal, Parkin, & Lehmler, 2019).

Molecular Structure Analysis

Studies on similar compounds provide insights into molecular structures characterized by intramolecular O-H...O hydrogen bonding and π-π stacking interactions. For instance, 2,3-Dichloro-3',4'-dihydroxybiphenyl exhibits a specific dihedral angle between its benzene rings and demonstrates the significance of π-π interactions in its structural stability (Dhakal, Parkin, & Lehmler, 2019).

Scientific Research Applications

  • Oxidative Dehalogenation and Environmental Cleanup : 2',5'-Dichloro-2-hydroxybiphenyl and its derivatives have been studied for their oxidative dehalogenation by laccases from white-rot fungi, which is significant for environmental decontamination. This process results in dechlorination and formation of less harmful compounds, highlighting its potential application in environmental cleanup and pollutant degradation (Kordon, Mikolasch, & Schauer, 2010).

  • Challenges in Perchlorination : Research on the perchlorination of 2-hydroxybiphenyl derivatives, including those with dichloro groups, indicates that perchlorination is not a reliable method for analyzing these compounds. However, it led to the synthesis of pure octachlorodibenzofuran and nonachlorohydroxybiphenyl, demonstrating its relevance in synthetic chemistry (Garå, Nilsson, & Andersson, 1980).

  • Study of Metabolic Pathways : The compound has been used to study metabolic pathways in liver preparations across different species, demonstrating its utility in biochemical and pharmacological research. This includes examining the enzymic hydroxylation of biphenyl to form hydroxybiphenyls (Creaven, Parke, & Williams, 1965).

  • Photophysical Properties and Applications : The photophysical properties of hydroxybiphenyls have been studied, which is relevant for applications in photochemistry and photophysics. This includes research on singlet molecular oxygen production and quenching by hydroxybiphenyls, important for understanding their behavior under light exposure (Mártire, Evans, Bertolotti, Braslavsky, & García, 1993).

  • Antibacterial Properties : 2-hydroxydiphenyl ethers, closely related to 2',5'-Dichloro-2-hydroxybiphenyl, have been identified for their broad-spectrum antibacterial properties. They target the fabI component of fatty acid synthesis, indicating their potential use in antibacterial applications (Heath, Yu, Shapiro, Olson, & Rock, 1998).

Safety And Hazards

DHBP may cause skin irritation, serious eye irritation, and respiratory irritation. It is very toxic to aquatic life with long-lasting effects . When handling DHBP, it is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2-(2,5-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDWVOYFEVHMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202177
Record name 2',5'-Dichloro-2-hydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-2-hydroxybiphenyl

CAS RN

53905-30-9
Record name 2′,5′-Dichloro[1,1′-biphenyl]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53905-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dichloro-2-hydroxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-Dichloro-2-hydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-DICHLORO-2-HYDROXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXP71923YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HP Kohler, D Kohler-Staub… - Applied and environmental …, 1988 - Am Soc Microbiol
Pseudomonas sp. strain HBP1 was found to grow on 2-hydroxy- and 2,2'-dihydroxy-biphenyl as the sole carbon and energy sources. The first step in the degradation of these …
Number of citations: 95 journals.asm.org
AM Soto, C Sonnenschein, KL Chung… - Environmental …, 1995 - ehp.niehs.nih.gov
Estrogens are defined by their ability to induce the proliferation of cells of the female genital tract. The wide chemical diversity of estrogenic compounds precludes an accurate prediction …
Number of citations: 399 ehp.niehs.nih.gov
M Morency, S Néron, R Iftimie… - The Journal of Organic …, 2021 - ACS Publications
Quinonoid compounds play central roles as redox-active agents in photosynthesis and respiration and are also promising replacements for inorganic materials currently used in …
Number of citations: 4 pubs.acs.org
AR Cunningham, DM Consoer, SA Iype… - … and Health Sciences, 2009 - ndl.ethernet.edu.et
The number of environmental chemicals found to have some level of endocrine activity has led to concern about the possible adverse effects these compounds may have on human and …
Number of citations: 0 ndl.ethernet.edu.et

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